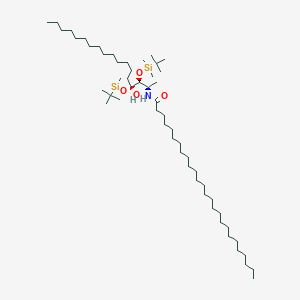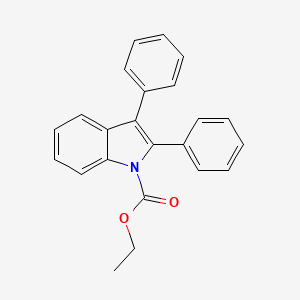
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by a hexahydrocarbazole core, which is a partially saturated carbazole derivative. The presence of a methano bridge adds to its structural complexity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which is used to prepare derivatives of this compound. For instance, the reaction between 6-bromo-9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole and thiophene-2-carbaldehyde under specific conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The Suzuki cross-coupling reaction is favored in industrial settings due to its efficiency and the ability to produce large quantities of the compound with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols .
Applications De Recherche Scientifique
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties.
Industry: It is used in the development of organic dyes and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole involves its interaction with specific molecular targets. The compound can act as a donor in donor-acceptor systems, facilitating electron transfer processes. This property is particularly useful in applications such as dye-sensitized solar cells (DSSCs) and OLEDs .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A similar compound with a fully saturated carbazole core.
9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: A derivative with a p-tolyl group.
Uniqueness
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole is unique due to its methano bridge, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C13H15N |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7-triene |
InChI |
InChI=1S/C13H15N/c1-2-4-11-10(3-1)12-8-5-6-9(7-8)13(12)14-11/h1-4,8-9,12-14H,5-7H2 |
Clé InChI |
LATVDQJZOFRNQV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
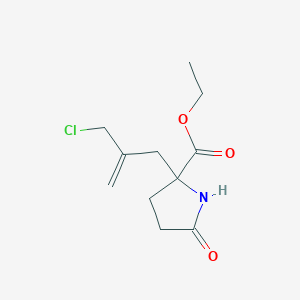
![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)

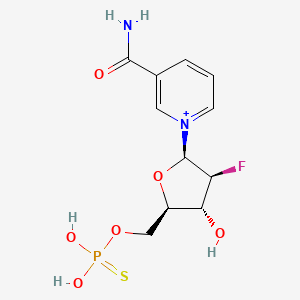
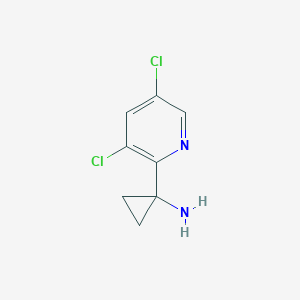

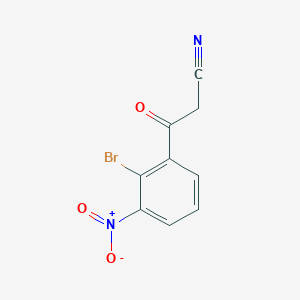
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)


